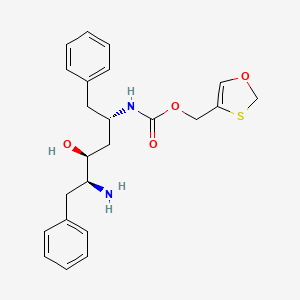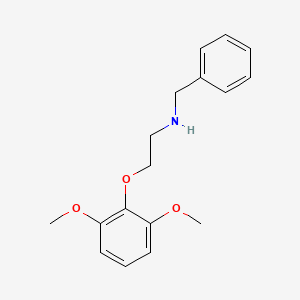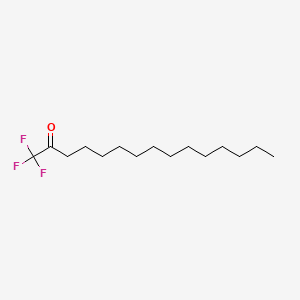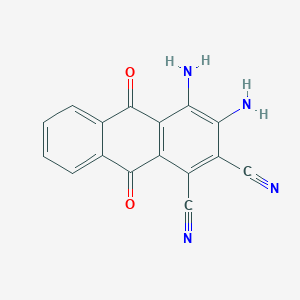
3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile is a chemical compound with the molecular formula C16H8N4O2. It is a derivative of anthraquinone, characterized by the presence of amino and cyano groups. This compound is known for its applications in the synthesis of dyes and pigments, as well as its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile can be synthesized from 1,4-diaminoanthraquinone-2-sulfonic acid or 1,4-diaminoanthraquinone-2,3-disulfonic acid. The reaction involves the use of sodium cyanide in an aqueous alkaline solution or in amides .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonic derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Additionally, its antibacterial and antifungal activities are thought to result from the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
- 1,4-Diamino-2,3-dicyanoanthraquinone
- 1,4-Diamino-9,10-dioxoanthracene-2,3-dicarbonitrile
- 1,4-Diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenedicarbonitrile
Comparison: 3,4-Diamino-9,10-dioxoanthracene-1,2-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications. For example, its position of amino and cyano groups can influence its interaction with biological targets and its effectiveness as a dye intermediate .
Properties
Molecular Formula |
C16H8N4O2 |
|---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
3,4-diamino-9,10-dioxoanthracene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H8N4O2/c17-5-9-10(6-18)13(19)14(20)12-11(9)15(21)7-3-1-2-4-8(7)16(12)22/h1-4H,19-20H2 |
InChI Key |
RHIORURLJINXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3C#N)C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)
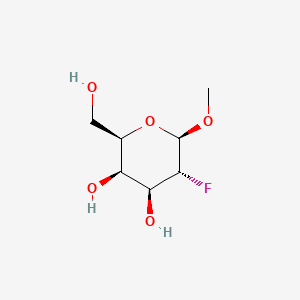

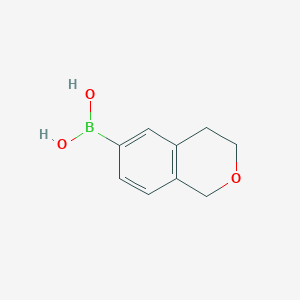
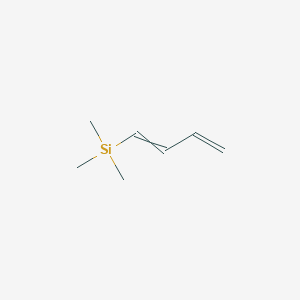
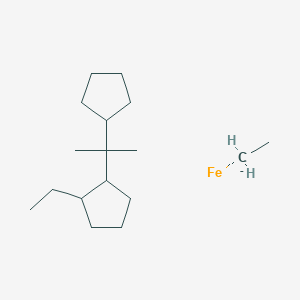
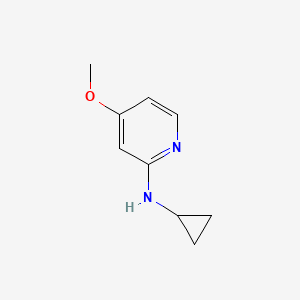
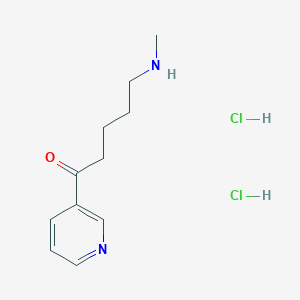
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)

![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)
